

4,4'-Biphenyldicarbonitrile: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 4,4'-BIPHENYLDICARBONITRILE

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CAS Number: 1591-30-6

An in-depth exploration of the synthesis, properties, and applications of **4,4'-Biphenyldicarbonitrile**, a key building block in medicinal chemistry and materials science. This guide is intended for researchers, scientists, and drug development professionals, providing detailed experimental protocols, comprehensive data, and visualizations to support ongoing research and development efforts.

Core Properties and Data

4,4'-Biphenyldicarbonitrile, also known as 4,4'-dicyanobiphenyl, is a solid organic compound with a rigid biphenyl scaffold functionalized with nitrile groups at the para positions. This structure imparts unique electronic and physical properties, making it a valuable intermediate in the synthesis of various functional materials and pharmaceutically active compounds.

Physical and Chemical Properties

The key physical and chemical properties of **4,4'-Biphenyldicarbonitrile** are summarized in the table below, providing a quick reference for experimental design and characterization.

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₈ N ₂	[1]
Molecular Weight	204.23 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	236-240 °C	
Boiling Point	403.5 °C at 760 mmHg (estimated)	[2]
Solubility	Insoluble in water	
Density	1.2 g/cm ³ (estimated)	[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4,4'-Biphenyldicarbonitrile**. The following tables summarize the key spectral data.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85 - 7.75	m	8H	Aromatic Protons

Note: The proton NMR spectrum of **4,4'-biphenyldicarbonitrile** shows a complex multiplet in the aromatic region due to the coupling of the protons on the two phenyl rings.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Assignment
144.0	C-C (ipso-carbon of biphenyl)
133.0	Aromatic CH
128.5	Aromatic CH
118.5	Nitrile Carbon ($C\equiv N$)
112.0	Aromatic C-CN (ipso-carbon)

FT-IR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm^{-1})	Intensity	Assignment
3050 - 3100	Medium	Aromatic C-H Stretch
2225	Strong	$C\equiv N$ Stretch (Nitrile)
1600, 1485, 1400	Medium-Strong	Aromatic C=C Stretch
820	Strong	para-disubstituted C-H bend

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
204	High	$[M]^+$ (Molecular Ion)
177	Medium	$[M-HCN]^+$
150	Low	$[M-2HCN]^+$
102	Medium	$[C_7H_4N]^+$ (cyanophenyl fragment)

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of **4,4'-Biphenyldicarbonitrile**.

Synthesis via Suzuki-Miyaura Coupling

A common and efficient method for the synthesis of **4,4'-Biphenyldicarbonitrile** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4-bromobenzonitrile with a suitable boronic acid derivative or self-coupling.^[2]

Materials:

- 4-Bromobenzonitrile
- Bis(pinacolato)diboron
- Potassium acetate (KOAc)
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
- 1,4-Dioxane (anhydrous)
- Water (deionized)
- Ethyl acetate
- Brine

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (0.6 eq), and potassium acetate (1.5 eq).
- Add anhydrous 1,4-dioxane to the flask.
- De-gas the mixture by bubbling argon through the solution for 15-20 minutes.
- Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), to the reaction mixture.
- Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature.
- Add water to the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Purification by Recrystallization

The crude **4,4'-Biphenyldicarbonitrile** can be purified by recrystallization to obtain a high-purity product.

Materials:

- Crude **4,4'-Biphenyldicarbonitrile**
- Ethanol or a mixture of Toluene/Heptane

Procedure:

- Dissolve the crude solid in a minimum amount of the hot solvent (e.g., boiling ethanol).
- If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered through a short plug of celite.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.
- Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

Role in Drug Development and Relevant Pathways

The rigid biphenyl scaffold of **4,4'-Biphenyldicarbonitrile** is a key structural motif in the design of various therapeutic agents. Its primary role is as a versatile building block for the synthesis of more complex molecules.

Angiotensin II Receptor Antagonists

A significant application of the biphenyl scaffold is in the development of Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension and heart failure.[3]

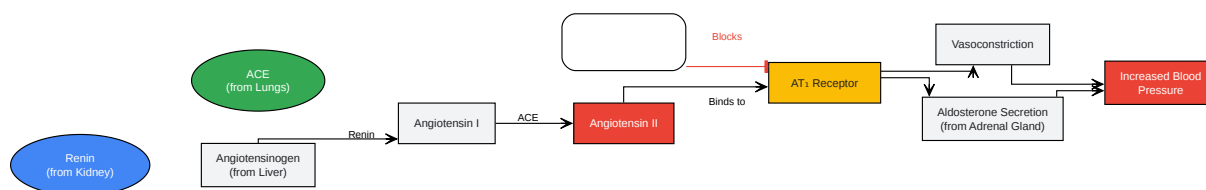
Losartan is a prominent example of an ARB that features a biphenyl core. **4,4'-**

Biphenyldicarbonitrile can serve as a precursor for the synthesis of Losartan analogues where the nitrile groups can be converted to other functional groups, such as the tetrazole ring found in Losartan.

The therapeutic effect of ARBs is achieved by blocking the action of angiotensin II in the Renin-Angiotensin-Aldosterone System (RAAS).

Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[4][5] Angiotensin II, the primary effector of this system, causes vasoconstriction and stimulates the release of aldosterone, leading to an increase in blood pressure. ARBs competitively inhibit the binding of angiotensin II to its AT₁ receptor, thereby blocking these effects.

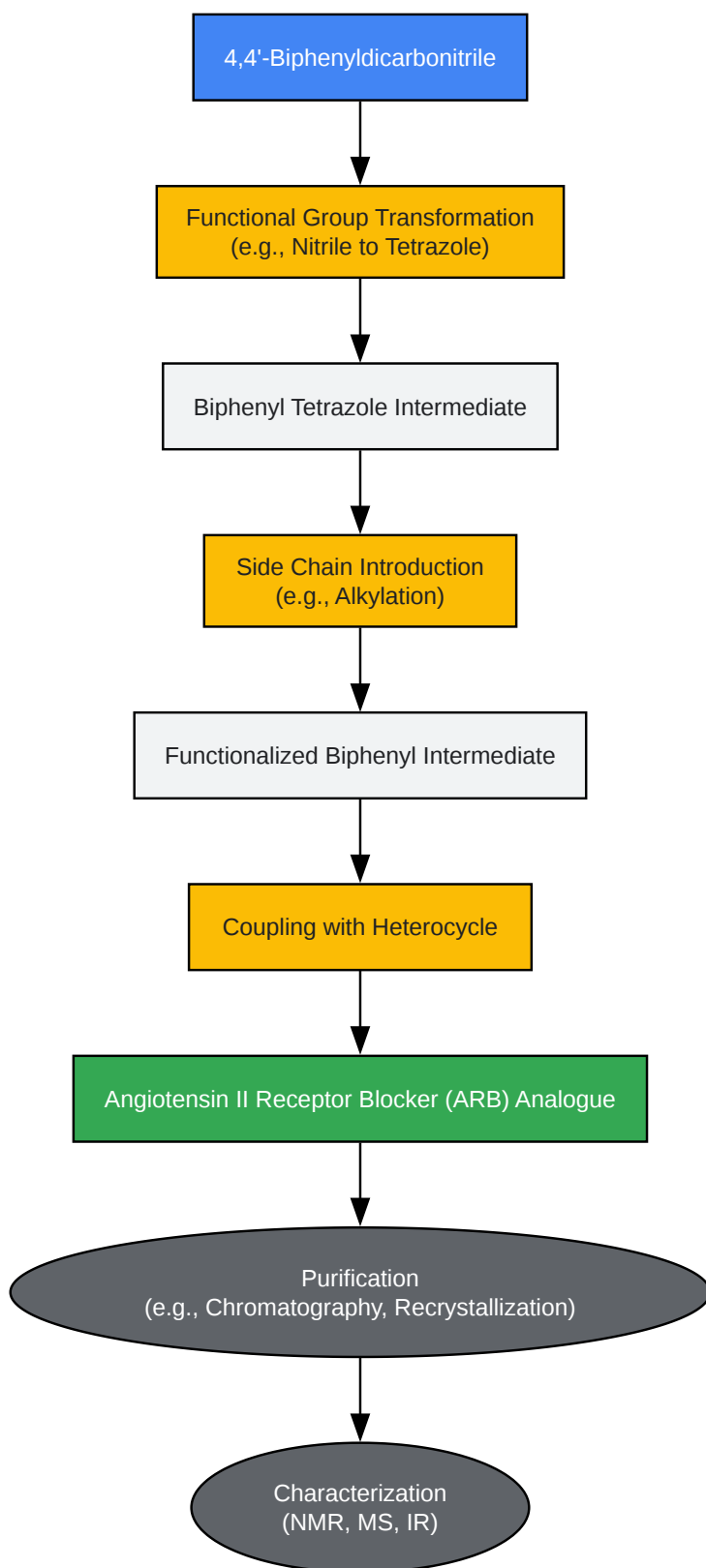


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Renin-Angiotensin-Aldosterone System (RAAS) Pathway.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis of an Angiotensin II Receptor Blocker (ARB) analogue, starting from **4,4'-Biphenyldicarbonitrile**. This workflow highlights the key stages from starting material to the final bioactive compound.



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Synthesis workflow for an ARB analogue.

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